3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide
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Overview
Description
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide is a complex organic compound that features a thiazole ring, a cyclohexylurea moiety, and a phenylbutanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Cyclohexylurea Formation: The cyclohexylurea moiety is introduced by reacting cyclohexylamine with an isocyanate derivative.
Coupling Reactions: The thiazole and cyclohexylurea intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Amide Formation: The final step involves the reaction of the intermediate with 4-phenylbutan-2-amine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the carbonyl groups could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide may be studied for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine
Medicinally, this compound could be explored for its therapeutic potential. Its structure suggests it may interact with specific biological targets, making it a candidate for the development of new drugs.
Industry
In industry, this compound might be used in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide would depend on its specific biological target. Generally, compounds with similar structures may act by binding to enzymes or receptors, thereby modulating their activity. The thiazole ring and urea moiety are known to interact with protein active sites, potentially inhibiting enzyme function or altering receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-phenylbutan-2-yl)propanamide: can be compared to other thiazole-containing compounds such as thiazolidinediones, which are used in diabetes treatment.
Cyclohexylurea derivatives: are also common in medicinal chemistry, often used in the design of enzyme inhibitors.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer specific binding properties and biological activities not seen in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
Properties
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-phenylbutan-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2S/c1-17(12-13-18-8-4-2-5-9-18)24-21(28)15-14-20-16-30-23(26-20)27-22(29)25-19-10-6-3-7-11-19/h2,4-5,8-9,16-17,19H,3,6-7,10-15H2,1H3,(H,24,28)(H2,25,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUGJQMQSPNRDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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